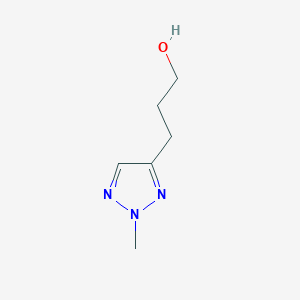
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol" is a triazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Triazole derivatives are often synthesized using the copper-catalyzed alkyne-azide cycloaddition (CuAAC), also known as the click reaction, which is a reliable method for constructing 1,2,3-triazole rings .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives involves the key step of CuAAC . Alternative synthetic pathways for related compounds include hydrolysis, the Wagner reaction, and the reaction of glycidol with azoles . The preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involves condensation, chlorination, and esterification reactions . These methods highlight the versatility and adaptability of synthetic approaches for triazole derivatives.
Molecular Structure Analysis
The molecular and electronic properties of triazole derivatives can be investigated using Density Functional Theory (DFT). For example, the study of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives using DFT provided insights into global and local reactivity indexes . The structural analysis of triazole compounds can also be performed using X-ray crystallography, as demonstrated by the characterization of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol . Additionally, the crystal structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through various diffraction techniques .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions to form bioactive cyclic ketals . The transformation of triazole alcohols into substituted 4-azolylmethyl-1,3-dioxolanes through reaction with ketones is an example of the chemical versatility of these compounds . The reactivity of triazole derivatives allows for the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The study of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate revealed that the total energy of the compound decreases with increasing polarity of the solvent, indicating solvent-dependent properties . The predicted nonlinear optical properties of this compound were found to be greater than those of urea, suggesting potential applications in optical materials . The antimicrobial activity of triazole derivatives, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, has been evaluated, indicating their significance in the development of new antimicrobial agents .
科学的研究の応用
Biological Activities and Drug Development
Triazoles, including derivatives similar to 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol, have been extensively studied for their wide range of biological activities. These compounds have shown potential in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral applications, among others. The versatility in their structural variations allows for the exploration of new drugs targeting various diseases. The preparation of triazole derivatives has underscored the need for new, more efficient synthesis methods that align with green chemistry principles, aiming at discovering prototypes for emerging diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013).
Material Science and Industrial Applications
In the field of material science, triazole derivatives have been identified as key scaffolds in the development of liquid crystals, solid-phase organic synthesis, and as components in pharmaceutical chemistry. Their stability to hydrolytic conditions and ability to participate in hydrogen bonding make them suitable for various applications beyond biomedicine, including the development of new materials with enhanced properties (Kaushik et al., 2019).
Corrosion Inhibitors for Metal Surfaces
The structural integrity and eco-friendly nature of 1,2,3-triazole derivatives have also been explored in the context of corrosion inhibition. These compounds have demonstrated effectiveness as molecular corrosion inhibitors for metals and their alloys in various aggressive media. Their synthesis via click reactions yields products that are not only environmentally benign but also offer significant protection to metal surfaces from corrosion, suggesting their potential for industrial applications in extending the life of metal components (Hrimla et al., 2021).
作用機序
Target of Action
It is known that 1,2,3-triazole derivatives can interact with various biological targets due to the presence of the triazole moiety . These targets can include enzymes, receptors, and other proteins, depending on the specific structure and functional groups of the compound .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can interact with various biochemical pathways due to their ability to bind to different targets . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,3-triazole derivatives can have various biological activities, including anticancer activities . These effects would be the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .
Action Environment
It is known that the stability and activity of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-7-5-6(8-9)3-2-4-10/h5,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZDQOVTSHRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

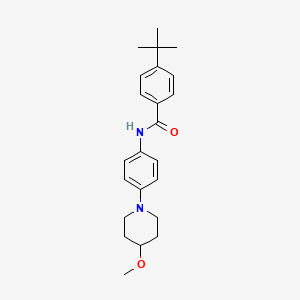
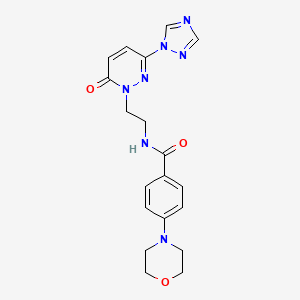
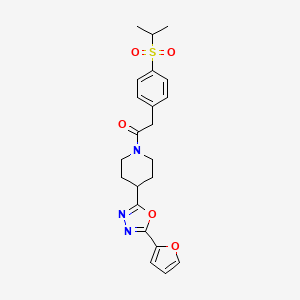
![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
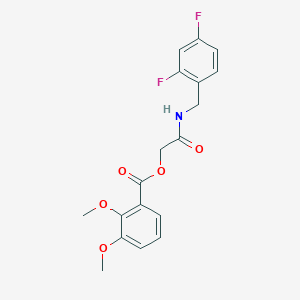

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)

